Methyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a chlorobenzoyl group and a phenoxy group attached to a methylpropanoate backbone. It is often used in the synthesis of various pharmaceuticals and as a reference standard in analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate typically involves the esterification of 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for pharmaceutical or analytical use.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chlorobenzoyl group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Methyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Employed in studies involving enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of hyperlipidemia and cardiovascular diseases.
Industry: Utilized in the synthesis of various pharmaceuticals and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of Methyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate involves its interaction with specific molecular targets and pathways. In biological systems, it is known to modulate the activity of enzymes involved in lipid metabolism, such as acyl coenzyme A cholesterol acyltransferase (ACAT). By inhibiting ACAT, the compound reduces the esterification of cholesterol, thereby lowering cholesterol levels in the body. This mechanism is particularly relevant in the context of its use as a hypolipidemic agent.
Comparison with Similar Compounds
Methyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate can be compared with other similar compounds, such as:
Fenofibric acid: Another hypolipidemic agent with a similar structure but different pharmacokinetic properties.
Bezafibrate: A compound used to treat hyperlipidemia, which has a different mechanism of action compared to this compound.
Clofibrate: An older hypolipidemic agent with a similar therapeutic application but different chemical structure.
The uniqueness of this compound lies in its specific molecular interactions and its efficacy in modulating lipid metabolism pathways.
Properties
CAS No. |
62809-69-2 |
---|---|
Molecular Formula |
C18H17ClO4 |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
methyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate |
InChI |
InChI=1S/C18H17ClO4/c1-18(2,17(21)22-3)23-15-6-4-5-13(11-15)16(20)12-7-9-14(19)10-8-12/h4-11H,1-3H3 |
InChI Key |
UWLXIZYJTYHGQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.